molecular formula C9H10BrNO2 B1335841 2-bromo-N-(2-methoxyphenyl)acetamide CAS No. 32428-69-6

2-bromo-N-(2-methoxyphenyl)acetamide

Cat. No.: B1335841
CAS No.: 32428-69-6
M. Wt: 244.08 g/mol
InChI Key: DMOPLFALZWOOTI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the methoxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide typically involves the bromination of N-(2-methoxyphenyl)acetamide. One common method is the reaction of N-(2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • 2-Bromo-N-(2-methoxyphenyl)acetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including nucleophilic substitutions and reductions.
  • Pharmaceutical Research:
    • The compound is investigated for its potential as a building block in drug development. Its structural characteristics may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
  • Biological Studies:
    • Preliminary studies suggest that this compound may exhibit biological activities, including antimicrobial properties. Research indicates that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity:
Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties. For example, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDAntibacterial
2-Bromo-N-(4-methoxyphenyl)acetamide0.0048 mg/mLActive against E. coli
N-(2-Methoxyphenyl)acetamideTBDReference

Cholinesterase Inhibition:
The compound's potential as a cholinesterase inhibitor is under investigation due to its structural similarity to known inhibitors. This activity is relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Case Studies

  • Synthesis and Characterization Study:
    A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and characterization through spectral techniques such as NMR and IR spectroscopy.
  • Biological Screening:
    Another research effort involved screening synthesized compounds for biological activities, revealing promising results in terms of antibacterial efficacy against various pathogens.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.

    2-Chloro-N-(2-methoxyphenyl)acetamide: Chlorine atom instead of bromine.

    N-(2-Methoxyphenyl)acetamide: Lacks the bromine atom.

Uniqueness

2-Bromo-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts .

Biological Activity

2-Bromo-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is categorized under bromoacetamides and has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a bromo substituent at the second position of the acetamide group, attached to a methoxy-substituted phenyl ring. Its structural characteristics may influence its biological activity and reactivity compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

N 2 methoxyphenyl acetamide+bromoacetyl bromide2 bromo N 2 methoxyphenyl acetamide\text{N 2 methoxyphenyl acetamide}+\text{bromoacetyl bromide}\rightarrow \text{2 bromo N 2 methoxyphenyl acetamide}

This reaction typically occurs in a basic medium, allowing for the formation of the target compound with high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of bromoacetamides can possess significant antibacterial and antifungal activities against various pathogens.

CompoundMIC (mg/mL)Activity
This compoundTBDAntibacterial
2-Bromo-N-(4-methoxyphenyl)acetamide0.0048Active against E. coli
N-(2-Methoxyphenyl)acetamideTBDReference

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established, necessitating further investigation into its pharmacological profile .

Cholinesterase Inhibition

Another area of interest is the potential of this compound as a cholinesterase inhibitor, which is critical in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine availability at synapses . This activity suggests that this compound may also exhibit similar effects.

Case Studies

  • Synthesis and Characterization : A study detailed the preparation of various N-substituted bromoacetamides, including this compound, highlighting its synthesis under controlled conditions and subsequent characterization through spectral techniques such as NMR and IR spectroscopy .
  • Biological Screening : In another research effort, synthesized compounds were screened for their biological activities, revealing promising results in terms of antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-(4-methoxyphenyl)acetamideC9H10BrNO2Contains a para methoxy group
N-(2-Methoxyphenyl)acetamideC9H11NO2Lacks bromine; serves as a reference
4-Bromo-N-(4-methoxyphenyl)acetamideC10H11BrNO3Features an additional methoxy group at para position

The substitution pattern in this compound may enhance its biological activity compared to these analogs, warranting further exploration into structure-activity relationships (SAR).

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPLFALZWOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392285
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-69-6
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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